(5-Methylpyrimidin-2-yl)boronic acid
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Overview
Description
(5-Methylpyrimidin-2-yl)boronic acid is an organoboron compound with the molecular formula C5H7BN2O2 It is a derivative of pyrimidine, where a boronic acid group is attached to the 2-position of the 5-methylpyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylpyrimidin-2-yl)boronic acid typically involves the decarboxylation of a 5-bromopyrimidine derivative. The process begins with the synthesis of 5-bromo-2-methylpyrimidine, which is then subjected to a decarboxylation reaction to yield the desired boronic acid derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthetic routes that ensure high yield and purity, often employing catalytic processes and optimized reaction conditions to minimize environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions: (5-Methylpyrimidin-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is a widely used cross-coupling reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Typically involves a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (like toluene or ethanol) under mild conditions.
Major Products Formed:
Scientific Research Applications
(5-Methylpyrimidin-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Methylpyrimidin-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki–Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the final biaryl product . This process is facilitated by the unique electronic properties of the boronic acid group, which enhances the reactivity and selectivity of the coupling reaction.
Comparison with Similar Compounds
(2-Methyl-5-pyrimidinyl)boronic acid: This compound is structurally similar, with the boronic acid group attached to the 5-position of the 2-methylpyrimidine ring.
(5-Methylpyridin-2-yl)boronic acid: Another closely related compound, differing by the presence of a pyridine ring instead of a pyrimidine ring.
Uniqueness: (5-Methylpyrimidin-2-yl)boronic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and selectivity in chemical reactions, making it a valuable compound in various synthetic applications.
Properties
Molecular Formula |
C5H7BN2O2 |
---|---|
Molecular Weight |
137.93 g/mol |
IUPAC Name |
(5-methylpyrimidin-2-yl)boronic acid |
InChI |
InChI=1S/C5H7BN2O2/c1-4-2-7-5(6(9)10)8-3-4/h2-3,9-10H,1H3 |
InChI Key |
XFGITIDNEQUVMZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC=C(C=N1)C)(O)O |
Origin of Product |
United States |
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